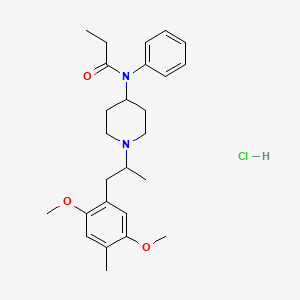
N-(DOM) Fentanyl hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(DOM) Fentanyl hydrochloride is a synthetic opioid analgesic that belongs to the phenethylamine class. It is structurally similar to known opioids and is categorized as a Schedule I compound in the United States . This compound is known for its potent analgesic properties and is used primarily in research and forensic applications.
Métodos De Preparación
The synthesis of N-(DOM) Fentanyl hydrochloride involves several steps:
Starting Material: The synthesis begins with 4-piperidone hydrochloride.
Formation of 4-anilinopiperidine: 4-piperidone hydrochloride is reacted with aniline in the presence of a reducing environment to produce 4-anilinopiperidine.
Final Conversion: The 4-anilino-N-phenethylpiperidine is converted to N-(DOM) Fentanyl by reacting with propionyl chloride in the presence of halogenated hydrocarbons.
Análisis De Reacciones Químicas
Clarification of Terminology
-
DOM (2,5-dimethoxy-4-methylphenylisopropylamine) is a hallucinogenic phenethylamine derivative studied in psychopharmacology but unrelated structurally or pharmacologically to fentanyl .
-
Fentanyl hydrochloride is a synthetic opioid analgesic (IUPAC: N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide hydrochloride) with distinct synthetic pathways and metabolic reactions .
Structural Modifications and Activity
Fentanyl analogs exhibit potency variations based on substituents:
Stability and Decomposition
-
Thermal Stability : Fentanyl free base decomposes above 350°C via charring rather than boiling .
-
Isotopic Analysis : δ²H and δ¹⁸O measurements in fentanyl precursors (e.g., 4-ANPP) aid forensic profiling .
DOM-Related Chemistry
DOM’s synthesis and pharmacology are unrelated to opioids:
Aplicaciones Científicas De Investigación
N-(DOM) Fentanyl hydrochloride has several scientific research applications:
Mecanismo De Acción
N-(DOM) Fentanyl hydrochloride exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, leading to analgesia and sedation . The compound also activates multiple pro-angiogenic signaling pathways, including vascular endothelial growth factor receptor 2/focal adhesion kinase/PI3K/Akt .
Comparación Con Compuestos Similares
N-(DOM) Fentanyl hydrochloride is unique compared to other fentanyl analogs due to its specific structural modifications. Similar compounds include:
3-methylcrotonylfentanyl: Metabolized through N-dealkylation and carboxylation.
Furanylbenzylfentanyl: Undergoes N-dealkylation and amide hydrolysis.
4-fluorocyclopropylbenzylfentanyl: Metabolized by N-dealkylation and N-oxidation.
These compounds share similar metabolic pathways but differ in their potency and specific receptor interactions.
Propiedades
Fórmula molecular |
C26H37ClN2O3 |
|---|---|
Peso molecular |
461.0 g/mol |
Nombre IUPAC |
N-[1-[1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide;hydrochloride |
InChI |
InChI=1S/C26H36N2O3.ClH/c1-6-26(29)28(22-10-8-7-9-11-22)23-12-14-27(15-13-23)20(3)17-21-18-24(30-4)19(2)16-25(21)31-5;/h7-11,16,18,20,23H,6,12-15,17H2,1-5H3;1H |
Clave InChI |
OELWTFMUODGFMH-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1)C(C)CC2=C(C=C(C(=C2)OC)C)OC)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















